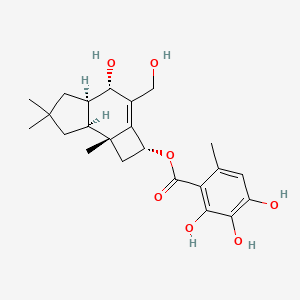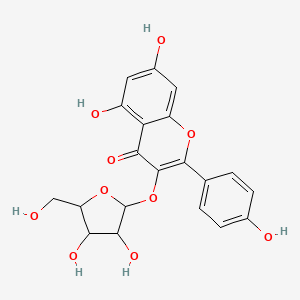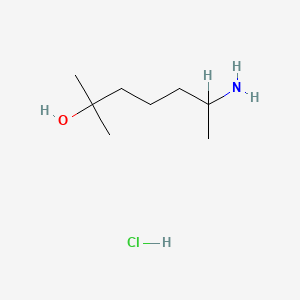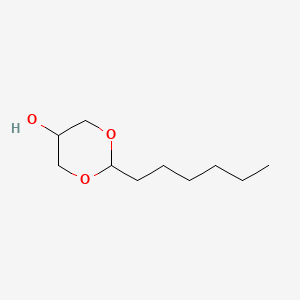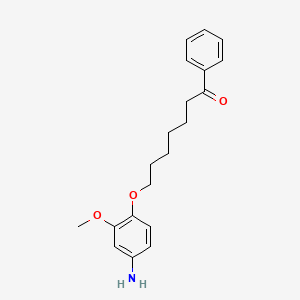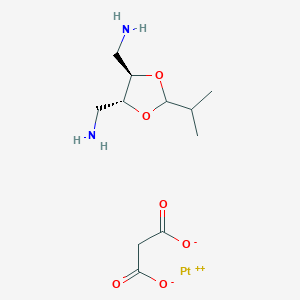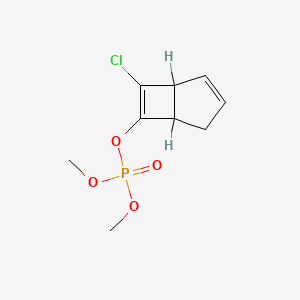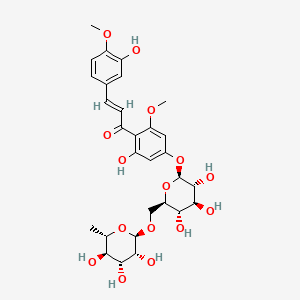
JYL1421
描述
JYL1421, also known as N-[4-[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide, is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the detection and regulation of body temperature and pain. This compound has shown significant potential in scientific research due to its ability to inhibit TRPV1-mediated responses.
科学研究应用
JYL1421 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the TRPV1 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological pathways involving TRPV1, including pain and temperature regulation.
Medicine: Potential therapeutic applications in treating conditions like chronic pain, inflammation, and hyperthermia.
Industry: Used in the development of new drugs targeting the TRPV1 receptor.
作用机制
JYL1421 exerts its effects by competitively binding to the TRPV1 receptor, thereby inhibiting the receptor’s activation by agonists such as capsaicin, heat, and protons. This inhibition prevents the influx of calcium ions into the cell, which is a key step in the signaling pathway that leads to pain and inflammation responses .
Similar Compounds:
Capsazepine: Another TRPV1 antagonist but with lower potency compared to this compound.
KJM429: Similar to this compound in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .
生化分析
Biochemical Properties
JYL1421 interacts with the TRPV1 receptor, a cation channel that serves as a polymodal detector of pain-producing stimuli . It inhibits calcium uptake induced by capsaicin in CHO cells expressing rat TRPV1 . The nature of this interaction involves the competitive inhibition of the receptor .
Cellular Effects
This compound has been shown to influence cellular function by modulating the activity of the TRPV1 receptor . This modulation can impact cell signaling pathways and cellular metabolism, particularly those related to pain perception and body temperature regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of agonists to the TRPV1 receptor . This includes blocking the activation of TRPV1 by capsaicin, heat, and protons . This inhibition results in a decrease in calcium uptake in cells expressing the TRPV1 receptor .
Temporal Effects in Laboratory Settings
It has been shown that the compound does not change energy metabolism when administered to mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone .
Metabolic Pathways
Given its role as a TRPV1 antagonist, it likely interacts with enzymes and cofactors involved in pain perception and body temperature regulation .
Transport and Distribution
It is known that the compound can inhibit TRPV1 receptors, which are found in various cell types and tissues .
Subcellular Localization
Given its role as a TRPV1 antagonist, it is likely that it interacts with TRPV1 receptors located in the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of JYL1421 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the thioxomethyl intermediate: This involves the reaction of 4-(1,1-dimethylethyl)benzylamine with carbon disulfide and methyl iodide.
Coupling with the fluorophenyl intermediate: The thioxomethyl intermediate is then coupled with 2-fluoro-4-nitrobenzylamine under reducing conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group in the intermediate can be reduced to an amine group during synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
属性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHBVFMCIJLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401907-26-4 | |
| Record name | JYL 1421 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JYL-1421 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




